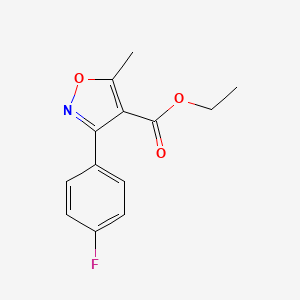

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Overview

Description

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Mode of Action

The exact mode of action of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is currently unknown due to the lack of specific studies on this compound

Biochemical Pathways

Similar compounds have been found to influence various biological activities, which could suggest potential pathways that this compound might affect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with ethyl 2-methyl-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. Research has indicated its potential in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders due to its ability to interact with biological targets involved in these diseases .

Case Study: Neuroprotective Agents

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, compounds synthesized from this compound were evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in vitro. These findings suggest a promising avenue for developing new therapies for neurodegenerative diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control. Its bioactive properties contribute to effective pest management solutions while minimizing environmental impact. The compound's fluorinated phenyl group enhances its biological activity against various pests .

Case Study: Pesticide Formulation

A study focused on the synthesis of novel pesticides incorporating this compound showed significant efficacy against common agricultural pests. The formulations demonstrated lower toxicity to non-target organisms compared to traditional pesticides, highlighting the compound's potential for sustainable agricultural practices .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers with improved thermal stability and mechanical properties. Its unique structure allows for the development of materials that can withstand higher temperatures and mechanical stress .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its role as an inhibitor provides insights into the mechanisms of various biological processes, facilitating the development of new therapeutic strategies .

Case Study: Enzyme Inhibition Studies

In biochemical assays, derivatives of this compound were tested for their inhibitory effects on specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. The results indicated that certain derivatives effectively reduced enzyme activity, suggesting their potential as therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. Its use aids in the accurate analysis of complex mixtures across various samples, ensuring reliable results in chemical analyses .

Data Table: Applications of this compound

| Field | Application |

|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders |

| Agricultural Chemistry | Pesticide formulation |

| Material Science | Development of advanced polymers |

| Biochemical Research | Enzyme inhibition studies |

| Analytical Chemistry | Standard reference material |

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Another fluorophenyl derivative with similar structural features.

Ethyl (4-fluorobenzoyl)acetate: Contains a fluorophenyl group and an ester functional group.

Indole derivatives: Share some structural similarities and have diverse biological activities.

Uniqueness

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of a fluorophenyl group and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Overview

Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a 4-fluorophenyl group enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.24 g/mol

- Structure : Contains an ethyl ester functional group, a methyl group on the isoxazole ring, and a fluorinated phenyl substituent.

The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various biological targets including:

- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors, influencing pharmacokinetic properties.

Research indicates that compounds with isoxazole rings often exhibit significant biological activities such as anti-inflammatory, antibacterial, and anticancer effects, suggesting that this compound may share similar properties.

Antibacterial and Anti-inflammatory Properties

Studies have highlighted the potential of isoxazole derivatives in exhibiting antibacterial and anti-inflammatory activities. For instance, the structural features of this compound may lead to:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of cytokines such as TNF-alpha and IL-6.

- Antibacterial Activity : The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis processes.

Case Studies and Research Findings

-

Study on Isoxazole Derivatives :

A study evaluated various isoxazole derivatives for their biological activities. Compounds similar to this compound exhibited promising results against bacterial strains, indicating a potential for development as antibacterial agents . -

Antioxidant Activity :

Research has shown that certain isoxazole derivatives possess antioxidant properties. Testing on models such as C. elegans and human fibroblasts demonstrated that these compounds can mitigate oxidative stress, which could be relevant for therapeutic applications . -

In Vitro Studies :

In vitro assays have been conducted to assess the cytotoxic effects of isoxazoles on various cancer cell lines. This compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for cancer therapy .

Data Table: Biological Activities of Related Isoxazole Compounds

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZTUBJEZZHCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624545 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954230-39-8 | |

| Record name | Ethyl 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.